![molecular formula C14H10F3N3O B2535550 5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile CAS No. 889997-56-2](/img/structure/B2535550.png)
5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile
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Overview
Description
The compound “5-Acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but it has a nitrogen atom in the ring . Pyrrole derivatives are widely used in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
Pyrrole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications
Corrosion Inhibition
One significant application of pyrrole derivatives is in the field of corrosion inhibition. A study by Verma et al. (2015) investigated the adsorption and inhibition effects of 5-(phenylthio)-3H-pyrrole-4-carbonitriles on mild steel in 1 M HCl. These compounds demonstrated excellent inhibition efficiency by adsorbing on the metal surface, acting as anodic type inhibitors. This research highlights the potential of pyrrole derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of industrial materials and structures (Verma et al., 2015).
Organic Synthesis and Mechanistic Investigations
Pyrrole derivatives also play a vital role in organic synthesis and mechanistic investigations. The synthesis of novel compounds and the exploration of their reactions offer valuable insights into chemical processes. For instance, the study by Liu et al. (2013) on the crystal structure and reaction mechanism of a specific pyrazolecarbonitrile with unsaturated carbonyl compounds enriches our understanding of chemical interactions and can inform the development of new synthetic methodologies (Liu et al., 2013).
Material Science and Spectral Properties
In material science, the interaction of pyrrole derivatives with other molecules, such as fullerenes, has been studied to explore enhancements in spectral properties. A study on the electronic properties of a fluoropyrazolecarbonitrile derivative and its adsorption with fullerene demonstrated significant improvements in Raman activity. This suggests potential applications in developing new materials with enhanced optical or electronic properties, which could be beneficial for sensors, photovoltaics, or other technological applications (Study on Electronic Properties, 2022).
Heterocyclic Chemistry
The synthesis of heterocyclic compounds is another area where pyrrole derivatives are utilized. These compounds are fundamental in developing new chemical entities with potential applications in various industries, including pharmaceuticals, agrochemicals, and dyes. The synthesis and exploration of new heterocyclic compounds can lead to novel materials with unique properties for industrial applications. For example, the synthesis of pyridine and fused pyridine derivatives from pyrrolecarbonitriles highlights the versatility of these compounds in creating complex structures with potential utility across multiple domains (Synthesis of Pyridine Derivatives, 2012).
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus can bind to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
5-acetyl-4-amino-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O/c1-8(21)13-12(19)9(6-18)7-20(13)11-4-2-3-10(5-11)14(15,16)17/h2-5,7H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTBHKVOEHAZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CN1C2=CC=CC(=C2)C(F)(F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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